molecular formula C10H10FN3O2 B1382277 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione CAS No. 1803589-28-7

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione

Cat. No. B1382277
CAS RN: 1803589-28-7
M. Wt: 223.2 g/mol
InChI Key: XMVRGQMOXOEMJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H10FN3O2 . The InChI code is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 205.22 .

Scientific Research Applications

Anticonvulsant and Antiarrhythmic Applications

This compound falls within the class of hydantoins, which are known for their anticonvulsant and antiarrhythmic properties . These properties make it a potential candidate for the development of new medications aimed at treating epilepsy and irregular heart rhythms.

Antidiabetic Potential

Hydantoins, including derivatives like our compound of interest, have been studied for their potential use in treating diabetes . By influencing insulin release or mimicking insulin’s effects, they could offer a new pathway for managing blood sugar levels.

Antimicrobial Activity

The structural features of this compound suggest it could be effective against bacterial and fungal infections. Research into similar molecules has shown antifungal , antibacterial , and anti-inflammatory activities , which could be harnessed in new treatments for infectious diseases.

Hypoglycemic Treatment

Beyond its potential role in diabetes management, this compound could also be used to treat hypoglycemia . Its ability to modulate blood glucose levels could be vital for patients who experience dangerously low blood sugar levels.

Plant Growth Regulation

Some hydantoins have shown efficacy as plant growth inhibitors . This compound could be explored for agricultural applications, potentially serving as a herbicide or a regulator of plant growth in various settings.

Organic Synthesis

In the realm of organic chemistry, this compound could be used as a building block for synthesizing a variety of heterocyclic compounds . Its reactive sites make it a versatile reagent for creating new molecules with potential pharmacological activities.

Materials Science

The unique properties of this compound could be applied in materials science, particularly in the development of novel polymers or coatings that require specific molecular architectures for enhanced performance.

Bioisosterism in Drug Design

Finally, the concept of bioisosterism, where one atom or group is replaced with another to retain biological activity, is crucial in drug design. This compound could be used to study bioisosteric replacements , leading to the development of new drugs with improved efficacy and reduced toxicity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(3-amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c1-5-7(12)3-2-6(11)9(5)14-8(15)4-13-10(14)16/h2-3H,4,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVRGQMOXOEMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N2C(=O)CNC2=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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